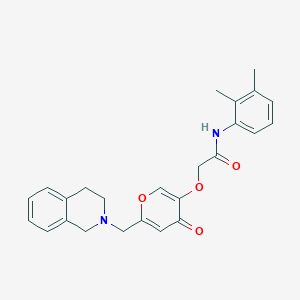

2-((6-((3,4-dihidroisoquinolin-2(1H)-il)metil)-4-oxo-4H-piran-3-il)oxi)-N-(2,3-dimetilfenil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and potential biological activities. For instance, paper describes 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. The introduction of a gem-dimethyl group improved plasmatic stability while maintaining antifungal efficacy. Paper discusses a novel anilidoquinoline derivative with significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis virus, demonstrating therapeutic efficacy in vivo.

Synthesis Analysis

The synthesis of related compounds involves the introduction of specific functional groups to improve biological activity and stability. Although the exact synthesis of the compound is not detailed, the papers suggest that structural modifications, such as the addition of a gem-dimethyl group in paper , can lead to improved pharmacokinetic properties. The synthesis of such compounds typically requires multiple steps, including the formation of the core structure followed by the addition of side chains and functional groups that confer the desired biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of a core heterocyclic ring, such as a morpholin-2-one in paper or a quinoline in paper . These cores are modified with various substituents that can influence the compound's interaction with biological targets. The presence of acetamide groups is a common feature, which may play a role in the compound's bioactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and potential metabolism of compounds like the one are not explicitly detailed in the provided papers. However, it can be inferred that the compounds undergo typical organic reactions during synthesis, such as amide bond formation, alkylation, and aromatic substitution. The metabolic stability, as mentioned in paper , is a critical factor in the development of these compounds, suggesting that they may undergo biotransformation reactions in vivo that could affect their pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide" are not provided in the papers. However, the properties of similar compounds, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetics. The introduction of specific groups, such as the gem-dimethyl in paper , can enhance these properties, leading to compounds with better drug-like characteristics.

Aplicaciones Científicas De Investigación

Química Sintética y Reacciones en Cascada Radicales

El compuesto, “2-((6-((3,4-dihidroisoquinolin-2(1H)-il)metil)-4-oxo-4H-piran-3-il)oxi)-N-(2,3-dimetilfenil)acetamida”, ha atraído la atención de químicos sintéticos. Específicamente, los compuestos de isoquinolina-1,3 (2H,4H)-diona son de interés debido a sus posibles aplicaciones. Los investigadores buscan encontrar métodos sintéticos simples, suaves, verdes y eficientes para estos compuestos .

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-17-6-5-9-22(18(17)2)26-25(29)16-31-24-15-30-21(12-23(24)28)14-27-11-10-19-7-3-4-8-20(19)13-27/h3-9,12,15H,10-11,13-14,16H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGUOTDINXVNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)

![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)

![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)

![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)

amino}benzoic acid](/img/structure/B2538923.png)

![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)

![{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate](/img/structure/B2538928.png)